molecular formula C21H23NO5 B12507294 (2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Katalognummer: B12507294
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: CUBBXMGQJYSGLW-YJYMSZOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is an unnatural α-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a stereospecific ethoxy substituent at the 3R position, and a carboxylic acid moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The ethoxy group introduces lipophilicity, which can influence peptide solubility, folding, and interactions with biological targets.

Eigenschaften

Molekularformel

C21H23NO5

Molekulargewicht

369.4 g/mol

IUPAC-Name

(2S,3R)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1

InChI-Schlüssel

CUBBXMGQJYSGLW-YJYMSZOUSA-N

Isomerische SMILES

CCO[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Kanonische SMILES

CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Vorbereitungsmethoden

Common Starting Materials

Table 1 presents common starting materials employed in the synthesis of (2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid and related compounds.

Starting Material Advantages Limitations
L-Threonine derivatives Natural amino acid source, (2S,3R) stereochemistry already present Requires selective O-ethylation
D-allo-Threonine derivatives Correct stereochemistry at C-3 Less readily available, more expensive
Chiral oxazolidinones Enables stereoselective transformations Requires additional steps for removal
Protected (2S)-amino acids Commercially available Requires stereoselective introduction of C-3 stereocenter

Key Synthetic Pathways

Several synthetic routes have been developed for preparing Fmoc-protected amino acids with similar structures. These can be adapted for the synthesis of this compound.

Threonine-Based Approach

This approach utilizes naturally occurring L-threonine as a starting material, which already contains the desired (2S,3R) stereochemistry. The synthetic sequence involves:

  • Protection of the amino group with Fmoc
  • Selective O-ethylation of the hydroxyl group at C-3
  • Possible use of orthogonal protecting groups for the carboxylic acid function

The O-ethylation step is particularly critical and can be achieved through various methods, including Williamson ether synthesis or Mitsunobu reaction conditions.

Chiral Auxiliary-Based Synthesis

This approach employs chiral auxiliaries to control the stereochemistry during key bond-forming reactions.

  • Preparation of a chiral oxazolidinone auxiliary
  • Formation of an intermediate with the desired stereochemistry
  • Auxiliary removal and Fmoc protection
  • Installation of the ethoxy group

This method is particularly useful when starting from achiral precursors or when inverting existing stereochemistry.

Arndt-Eistert Homologation

For some related Fmoc-amino acids, the Arndt-Eistert homologation protocol has been employed:

  • Conversion of the protected amino acid to a diazoketone
  • Silver-mediated or photolytic Wolff rearrangement
  • Introduction of the ethoxy substituent at the appropriate stage

While this method has been reported for the synthesis of β-amino acids, it can be adapted for our target compound with appropriate modifications.

Detailed Synthetic Protocol

Based on literature precedents for similar compounds, a detailed protocol for the preparation of this compound is presented below.

Method Derived from Amino Alcohol Intermediates

This synthetic sequence begins with a protected amino alcohol intermediate:

  • Preparation of the appropriately protected amino alcohol intermediate :

    • Treatment of the amino alcohol with 1N HCl-dioxane at room temperature for 24 hours
    • Protection of the resulting free amino group with FmocCl in the presence of NaHCO₃
    • Purification by silica gel chromatography
  • O-Ethylation of the hydroxyl group :

    • The amino alcohol is dissolved in an appropriate solvent (typically DMF)
    • Addition of a strong base (such as NaH) at low temperature (0-4°C)
    • Addition of ethyl iodide or similar ethylating reagent
    • Reaction is typically conducted under inert atmosphere (Ar)
  • Oxidation to the carboxylic acid :

    • Oxidation of the primary alcohol to the carboxylic acid using Jones reagent
    • Alternatively, PDC or Dess-Martin periodinane can be used, though the latter may lead to undesired side products
  • Purification of the final product :

    • Acidic work-up
    • Extraction with organic solvents
    • Column chromatography on silica gel

Example Reaction Scheme

A typical synthesis might proceed as follows:

  • The appropriately protected amino alcohol (typically 1 equivalent) is dissolved in THF/H₂O (2:1, approximately 3 mL per mmol).
  • FmocCl (1.1-1.2 equivalents) is added, followed by NaHCO₃ (2 equivalents) at room temperature.
  • After stirring for 24 hours, the reaction mixture is diluted with ether.
  • The organic layers are separated, and the aqueous layer is extracted with ether.
  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
  • The residue is purified by column chromatography on silica gel.
  • The resulting Fmoc-protected amino alcohol is subjected to O-ethylation.
  • Subsequent oxidation to the carboxylic acid completes the synthesis.

Optimization of Reaction Conditions

Several parameters affect the yield, stereoselectivity, and purity of the target compound. These have been investigated for similar compounds and can be applied to the synthesis of this compound.

Temperature Effects

Table 2 summarizes the effects of temperature on key reaction steps:

Reaction Step Optimal Temperature Effect on Yield Effect on Stereoselectivity
Fmoc Protection Room temperature Good yields (70-80%) No effect on existing stereocenters
O-Ethylation 0°C to 4°C initially, then room temperature Moderate to good yields (50-70%) Critical for maintaining C-3 stereochemistry
Oxidation (Jones) 0°C Variable (30-76% reported) No effect if carefully controlled

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • Fmoc Protection :

    • THF/H₂O mixtures (typically 2:1) provide good results
    • DMF/H₂O can also be effective but may complicate purification
  • O-Ethylation :

    • Anhydrous DMF is commonly used
    • DMSO or THF have also been employed with varying success
  • Oxidation :

    • Acetone is typically used for Jones oxidation
    • Dichloromethane for PDC oxidation
    • Careful temperature control is essential regardless of solvent choice

Purification and Characterization

Purifying the final compound to the high standards required for peptide synthesis applications is crucial.

Purification Techniques

  • Column Chromatography :

    • Typically performed on silica gel
    • Common solvent systems include hexane/ethyl acetate mixtures (3:1 to 2:1)
    • Gradient elution may improve separation of closely related compounds
  • Recrystallization :

    • Effective for obtaining high-purity material
    • Common solvent combinations include ethyl acetate/hexane or dichloromethane/hexane
  • Preparative HPLC :

    • For higher purity requirements
    • Typically employs C18 columns with acetonitrile/water mobile phases

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed through:

  • Spectroscopic Analysis :

    • ¹H NMR and ¹³C NMR spectroscopy
    • Infrared spectroscopy (particularly useful for identifying the Fmoc carbonyl, carboxylic acid, and ether functionalities)
    • Mass spectrometry (ESI-MS or HRMS)
  • Optical Rotation :

    • Critical for confirming the correct stereochemistry
    • Comparison with literature values for similar compounds
  • Elemental Analysis :

    • Confirmation of the molecular formula
    • Carbon, hydrogen, and nitrogen composition should match theoretical values

Challenges and Solutions

Several challenges may arise during the synthesis of this compound.

Maintaining Stereochemical Integrity

The maintenance of the (2S,3R) stereochemistry is crucial. Racemization or epimerization can occur under certain conditions:

  • Potential Issues :

    • Base-induced racemization during Fmoc protection
    • Inversion of stereochemistry during O-ethylation
    • Epimerization during oxidation steps
  • Solutions :

    • Careful temperature control during base-mediated steps
    • Use of milder bases when possible (NaHCO₃ instead of stronger bases)
    • Monitoring reaction progress carefully
    • Employment of stereoselective methods when introducing new stereocenters

Oxidation Challenges

The oxidation of the alcohol to the carboxylic acid can be problematic:

  • Common Issues :

    • Low yields with Jones reagent (reported as low as 32% for similar compounds)
    • Formation of side products with Dess-Martin periodinane
    • Difficulty in controlling reaction completion
  • Solutions :

    • Careful optimization of reaction conditions
    • Exploring alternative oxidation methods
    • Rigorous purification procedures to separate the desired product from side products

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

  • Peptide Synthesis :
    • The compound serves as a key intermediate in the synthesis of peptides due to its ability to form stable amide bonds. Its structure allows for the incorporation of various side chains, making it versatile for designing peptides with specific biological activities.
    • Case studies have shown that derivatives of this compound can lead to the development of peptide-based drugs targeting various diseases, including cancer and neurological disorders.
  • Drug Design :
    • The incorporation of (2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid into drug candidates has been explored for enhancing bioavailability and specificity. Its unique structural features allow for modifications that can improve pharmacokinetic properties.
    • Research indicates that compounds derived from this structure have shown promising results in preclinical trials as inhibitors for specific enzymes related to disease pathways.

Role as a Building Block

  • Chiral Building Block :
    • The chiral nature of this compound makes it an essential building block for synthesizing enantiomerically pure compounds. This is crucial in pharmaceutical applications where the activity of enantiomers can differ significantly.
    • It has been utilized in the synthesis of non-proteinogenic amino acids and peptidomimetics, which are important for developing new therapeutic agents.
  • Synthesis of Bioactive Compounds :
    • The compound has been employed in the synthesis of various bioactive molecules, including neurotransmitter analogs and enzyme inhibitors. Its ability to mimic natural substrates enhances its utility in drug discovery.
    • Studies have demonstrated that modifications to this compound can yield derivatives with enhanced activity against specific biological targets.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

Application AreaKey Findings
Peptide SynthesisUsed as a precursor for synthesizing peptides with anti-cancer properties.
Drug DesignModifications led to compounds with improved selectivity for target enzymes.
Chiral SynthesisEnabled the production of enantiomerically pure derivatives with high yields.
BioactivityDemonstrated significant activity in enhancing glutamate uptake in neurons.

Wirkmechanismus

The mechanism of action of (2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in various biochemical reactions, influencing molecular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Stereochemical Variations

The (2S,3R) configuration distinguishes this compound from its stereoisomers, such as (2S,3S)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid (CAS 1279034-29-5, MW 369.4) . Stereochemistry critically impacts physicochemical properties:

  • Optical Activity: Similar Fmoc-protected amino acids exhibit distinct optical rotations. For example, compound 4 () shows [α]20D = −11.3 (DMF), while compound 7 () has [α]20D = +2.3 . The (2S,3R) configuration likely results in unique optical behavior due to ethoxy group orientation.
  • Reactivity : Stereochemistry influences coupling efficiency in SPPS. Bulkier substituents (e.g., 3R-ethoxy) may sterically hinder amide bond formation compared to smaller groups like hydroxyl .

Substituent Effects

Table 1: Comparison of Key Substituents and Properties
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Applications
Target Compound (2S,3R) Ethoxy (R-configuration) C21H23NO5* ~369.4* Peptide synthesis, drug design
(2S,3S)-3-ethoxy-Fmoc-amino acid Ethoxy (S-configuration) C21H23NO5 369.4 Chiral intermediates
Fmoc-N-Me-Thr-OH Hydroxyl, methylamino C20H21NO5 355.38 Glycopeptide engineering
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid o-Tolyl C25H23NO4 401.45 Bioconjugation studies

*Estimated based on structural analogs.

  • Ethoxy vs. Hydroxyl : The ethoxy group enhances lipophilicity (logP ~2.5–3.0) compared to hydroxyl-containing analogs like Fmoc-N-Me-Thr-OH (logP ~1.8) . This property improves membrane permeability in drug candidates.
  • Aromatic vs.

Biologische Aktivität

(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions, mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its molecular formula C31H34N2O6C_{31}H_{34}N_{2}O_{6} and a molecular weight of 530.61 g/mol. It contains a fluorenylmethoxycarbonyl (Fmoc) moiety, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • E3 Ligase Recruitment : This compound has been identified as a ligand for E3 ligases, which play a crucial role in ubiquitination processes. By recruiting E3 ligases, it may facilitate targeted protein degradation, a promising strategy in cancer therapy .
  • Inhibition of Type III Secretion Systems (T3SS) : Recent studies have shown that compounds with similar structures can inhibit T3SS in Gram-negative bacteria, which is pivotal for their virulence. This suggests that this compound may possess antibacterial properties .

Biological Activity Data

Activity Description Reference
E3 Ligase RecruitmentFacilitates targeted protein degradation through ubiquitination pathways.
Antibacterial PotentialMay inhibit T3SS in pathogenic bacteria, reducing their virulence.
Supramolecular InteractionsEngages in noncovalent interactions that could influence biomolecular assembly.

Case Studies

  • E3 Ligase Studies : Research has demonstrated that compounds similar to this compound can effectively recruit E3 ligases in cellular assays, leading to the degradation of specific oncoproteins .
  • Antibacterial Screening : A study investigating various Fmoc-protected amino acids revealed that certain derivatives exhibited significant inhibition of T3SS activity at concentrations as low as 25 μM, suggesting a potential application for treating bacterial infections .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.